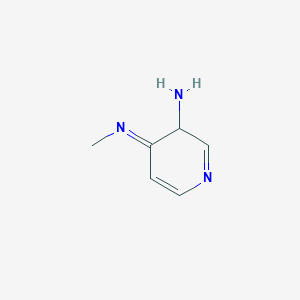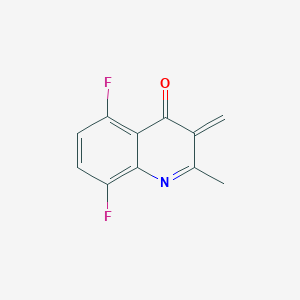![molecular formula C13H14N2O2 B12357411 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine](/img/structure/B12357411.png)
3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Methoxyphenyl Group Addition: The methoxyphenyl group can be added through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the isoxazole ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, amines, and organometallic compounds.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of ethyl derivatives or amine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-2-(3-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine: Similar structure but with a different position of the methoxy group.
3-[(E)-2-(4-Hydroxyphenyl)vinyl]-5-methylisoxazol-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-[(E)-2-(4-Methylphenyl)vinyl]-5-methylisoxazol-4-amine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The position and nature of the substituents on the isoxazole ring can significantly impact the compound’s properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C13H14N2O2/c1-9-13(14)12(15-17-9)8-5-10-3-6-11(16-2)7-4-10/h3-8H,14H2,1-2H3/b8-5+ |
InChI Key |
SPZBRFKVWZLTKE-VMPITWQZSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)/C=C/C2=CC=C(C=C2)OC)N |
Canonical SMILES |
CC1=C(C(=NO1)C=CC2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate](/img/structure/B12357328.png)
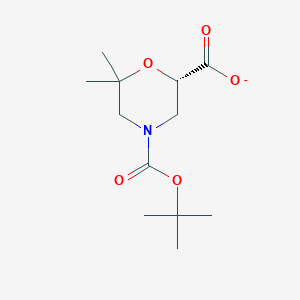
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B12357342.png)

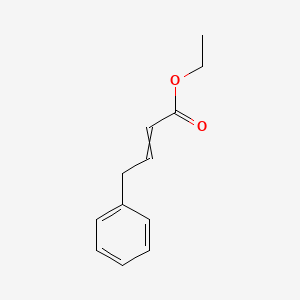
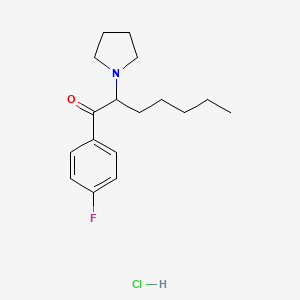
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12357361.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12357363.png)
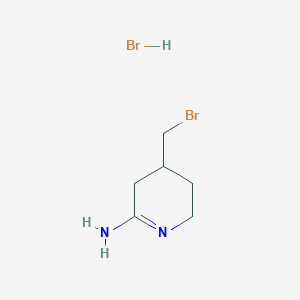
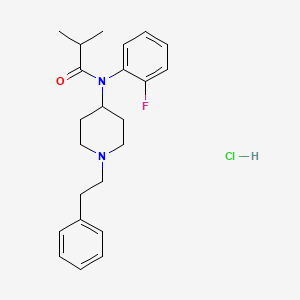
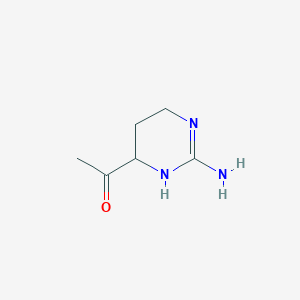
![Pyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B12357389.png)
